Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound known for its unique structure and properties. It contains a bromine atom, a trifluoromethyl group, and an ester functional group, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the bromination of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its functional groups. The bromine atom and the trifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-bromo-2-oxo-3-phenylpropanoate: Lacks the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
Ethyl 3-bromo-2-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of both the bromine atom and the trifluoromethyl group, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 3-bromo-2-oxo-3-[4-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)10(17)9(13)7-3-5-8(6-4-7)12(14,15)16/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRZVQGBZCJVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C1=CC=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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